2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide
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Overview
Description
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a formamidoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl group and the formamidoacetamide moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-bromoacetophenone with thiourea can yield 2-phenylthiazole, which can then be further functionalized to introduce the formamidoacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the formamido group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the formamido group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Thiazole derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the phenyl group and formamidoacetamide moiety can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Lacks the formamidoacetamide moiety but shares the phenylthiazole core structure.
4-phenylthiazole-2-amine: Contains an amine group instead of the formamidoacetamide moiety.
2-(4-phenylthiazol-2-yl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is unique due to the presence of both the phenyl group and the formamidoacetamide moiety, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)6-14-11(17)9-7-18-12(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCWRHEKAEMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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